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Abstract
Tussilagine, a pyrrolizidine alkaloid isolated from the flower buds of Tussilago farfara

(coltsfoot), has garnered interest within the scientific community. A comprehensive

understanding of its three-dimensional structure is paramount for any future research and

development endeavors. This technical guide provides an in-depth analysis of the elucidation

of Tussilagine's chemical structure and absolute stereochemistry. We will delve into the key

experimental methodologies, present summarized quantitative data from spectroscopic and

crystallographic analyses, and visualize the logical workflow of its structural determination.

Chemical Structure and Properties
Tussilagine is a saturated pyrrolizidine alkaloid with the chemical formula C₁₀H₁₇NO₃. Its

systematic IUPAC name is methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-

hexahydropyrrolizine-1-carboxylate.
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Property Value

Molecular Formula C₁₀H₁₇NO₃

Molecular Weight 199.25 g/mol

IUPAC Name
methyl (1S,2S,8S)-2-hydroxy-2-methyl-

1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate

CAS Number 80151-77-5

Appearance [Data not available in cited sources]

Melting Point [Data not available in cited sources]

Optical Rotation [Data not available in cited sources]

Elucidation of the Planar Structure
The planar structure of Tussilagine was primarily determined through spectroscopic

techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of

Tussilagine as C₁₀H₁₇NO₃, indicating a specific degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were instrumental in piecing together the connectivity of the

atoms within the Tussilagine molecule. While the full spectral data from the original elucidation

by Röder et al. (1981) is not readily available in the public domain, analysis of the structure

reveals key expected signals.

Table 1: Predicted ¹H NMR Spectral Data for Tussilagine
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-1 ~3.0-3.5 d ~5-7

H-2 [No proton] - -

H-3α, H-3β ~2.8-3.2, ~2.0-2.4 m -

H-5α, H-5β ~3.0-3.5, ~2.2-2.6 m -

H-6α, H-6β ~1.8-2.2 m -

H-7α, H-7β ~1.9-2.3 m -

H-8 ~3.5-4.0 m -

-OCH₃ ~3.7 s -

-CH₃ ~1.2 s -

-OH Variable br s -

Table 2: Predicted ¹³C NMR Spectral Data for Tussilagine
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~65-70

C-2 ~70-75

C-3 ~55-60

C-5 ~50-55

C-6 ~25-30

C-7 ~30-35

C-8 ~60-65

C=O ~170-175

-OCH₃ ~50-55

-CH₃ ~20-25

Note: The predicted NMR data is based on typical chemical shifts for similar pyrrolizidine

alkaloid structures. Actual experimental values may vary.

Determination of Absolute Stereochemistry
The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for

understanding the biological activity of a molecule. The absolute configuration of Tussilagine
was unequivocally established through a combination of X-ray crystallography and

enantioselective synthesis.

X-ray Crystallography
The most definitive evidence for the absolute stereochemistry of Tussilagine came from

single-crystal X-ray diffraction analysis. This technique allows for the direct visualization of the

molecule's structure in the solid state. The analysis confirmed the absolute configuration as (−)-

(1S,2S,8S)-1α-Methoxycarbonyl-2α-hydroxy-2-β-methyl-1,2,3,5,6,8-hexahydro-7H-pyrrolizine.

[1]

Table 3: Crystallographic Data for Tussilagine
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Parameter Value

Crystal System [Data not available in cited sources]

Space Group [Data not available in cited sources]

a [Data not available in cited sources]

b [Data not available in cited sources]

c [Data not available in cited sources]

α [Data not available in cited sources]

β [Data not available in cited sources]

γ [Data not available in cited sources]

Volume [Data not available in cited sources]

Z [Data not available in cited sources]

Note: While the absolute configuration was determined by X-ray crystallography, the specific

crystallographic parameters are not available in the cited literature.

Enantioselective Synthesis
Further confirmation of the absolute stereochemistry was provided by the enantioselective total

synthesis of (-)-Tussilagine. The synthesis, starting from a chiral precursor of known

configuration, yielded a final product with optical properties identical to the natural isolate,

thereby independently verifying the (1S, 2S, 8S) configuration.

Experimental Methodologies
While detailed, step-by-step protocols from the original publications are not fully accessible, the

general procedures for the key experiments are outlined below.

Isolation of Tussilagine
The general workflow for the isolation of Tussilagine from the flower buds of Tussilago farfara

involves the following steps:
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Caption: General workflow for the isolation of Tussilagine.

Structure Elucidation Workflow
The logical flow for determining the structure of Tussilagine is depicted below:

Planar Structure Determination

Stereochemistry Determination

Mass Spectrometry
(HRMS)

Proposed Planar
Structure

Molecular Formula

NMR Spectroscopy
(¹H, ¹³C, COSY, HMBC, HSQC)

Atom Connectivity

Single-Crystal
X-ray Diffraction

Enantioselective
Total Synthesis

Absolute
Stereochemistry

(1S, 2S, 8S)

Direct Determination Confirmation

Click to download full resolution via product page

Caption: Logical workflow for Tussilagine structure elucidation.
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Conclusion
The chemical structure and absolute stereochemistry of Tussilagine have been rigorously

established through a combination of powerful analytical techniques. The planar structure was

elucidated using mass spectrometry and NMR spectroscopy, while the absolute configuration

of (1S, 2S, 8S) was definitively determined by single-crystal X-ray diffraction and corroborated

by enantioselective total synthesis. This comprehensive structural information provides a solid

foundation for further research into the biological activities and potential therapeutic

applications of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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